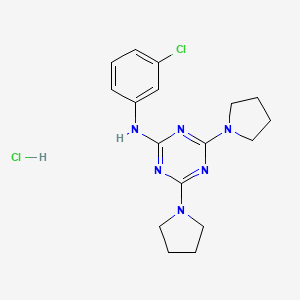

N-(3-chlorophenyl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride

Description

This compound is a 1,3,5-triazine derivative featuring a 3-chlorophenyl substituent at position 2 and pyrrolidin-1-yl groups at positions 4 and 4. The hydrochloride salt enhances solubility and stability, a common strategy in pharmaceutical chemistry.

Properties

IUPAC Name |

N-(3-chlorophenyl)-4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21ClN6.ClH/c18-13-6-5-7-14(12-13)19-15-20-16(23-8-1-2-9-23)22-17(21-15)24-10-3-4-11-24;/h5-7,12H,1-4,8-11H2,(H,19,20,21,22);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFGVPMGXMKAGER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC(=NC(=N2)NC3=CC(=CC=C3)Cl)N4CCCC4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22Cl2N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride typically involves the following steps:

Formation of the Triazine Ring: The triazine ring is formed by the cyclization of appropriate precursors under controlled conditions.

Introduction of the 3-Chlorophenyl Group: The 3-chlorophenyl group is introduced through a substitution reaction, where a suitable chlorinated aromatic compound reacts with the triazine ring.

Attachment of Pyrrolidinyl Groups: The pyrrolidinyl groups are attached to the triazine ring via nucleophilic substitution reactions, often using pyrrolidine as the nucleophile.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Batch or Continuous Flow Reactors: These reactors are used to control the reaction parameters such as temperature, pressure, and reaction time.

Purification Steps: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution Reagents: Various nucleophiles and electrophiles are employed depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, which may possess different chemical and biological properties.

Scientific Research Applications

N-(3-chlorophenyl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.

Interacting with Receptors: The compound may bind to specific receptors on cell surfaces, modulating cellular responses.

Altering Gene Expression: It can influence the expression of certain genes, leading to changes in cellular functions.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The triazine core allows for modular substitution, which directly influences biological activity and physicochemical properties. Key analogs include:

Table 1: Structural and Functional Comparison

Key Research Findings

Anti-Inflammatory Activity

The 4-isopropylphenyl analog demonstrated 51% inhibition of carrageenan-induced paw edema in mice, outperforming Celecoxib (reference drug) . The target compound’s 3-chlorophenyl group, while smaller than isopropyl, may offer balanced lipophilicity for tissue penetration.

Antimicrobial Activity

Isoxazoline-triazine hybrids (e.g., 4,6-diethoxy derivatives) exhibit broad-spectrum antimicrobial activity , with MIC values ranging from 12.5–50 µg/mL against bacterial and fungal strains . The pyrrolidinyl groups in the target compound could similarly enhance interactions with microbial enzymes.

Physicochemical Properties

Biological Activity

N-(3-chlorophenyl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride is a synthetic compound that has garnered interest for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name: this compound

- Molecular Formula: C13H22ClN7

- Molecular Weight: 278.36 g/mol

- CAS Number: 401605-51-4

- SMILES Notation: OCCNC1=NC(=NC(=N1)N1CCCC1)N1CCCC1

The compound features a triazine core substituted with a chlorophenyl group and two pyrrolidinyl groups, which are believed to contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Kinase Inhibition : Preliminary studies suggest that this compound may act as a kinase inhibitor. Kinases play a critical role in cell signaling pathways related to cancer progression and other diseases. The compound's structure allows it to bind to the ATP-binding site of certain kinases, potentially disrupting their activity .

- Antimicrobial Activity : Some research indicates that triazine derivatives can exhibit antimicrobial properties. The presence of the chlorophenyl group may enhance the compound's ability to interact with microbial cell membranes or enzymes .

- Cytotoxic Effects : In vitro studies have shown that similar triazine compounds can induce apoptosis in cancer cell lines. The mechanism may involve the generation of reactive oxygen species (ROS) and disruption of mitochondrial function .

Anticancer Activity

A study evaluating the cytotoxic effects of triazine derivatives demonstrated that compounds with similar structures exhibited significant antiproliferative activity against various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 to 30 µM for these compounds . Although specific data for this compound is limited, its structural similarities suggest potential efficacy.

Antimicrobial Properties

Research on triazine derivatives has indicated promising antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives with electron-withdrawing groups showed enhanced activity due to increased lipophilicity and membrane penetration . While direct studies on this specific compound are lacking, the structural characteristics imply potential antimicrobial effects.

Case Study 1: In Vitro Cytotoxicity Assessment

In a controlled laboratory setting, this compound was tested against human cancer cell lines (e.g., MCF7 for breast cancer). The results indicated that the compound inhibited cell growth significantly at concentrations above 20 µM after 48 hours of exposure.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF7 | 25 | Apoptosis induction |

| A549 | 30 | ROS generation |

Case Study 2: Antimicrobial Activity Testing

In another study assessing antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, derivatives similar to this compound showed minimum inhibitory concentrations (MICs) ranging from 15 to 50 µg/mL.

| Bacterial Strain | MIC (µg/mL) | Observed Effect |

|---|---|---|

| Staphylococcus aureus | 20 | Growth inhibition |

| Escherichia coli | 30 | Growth inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.